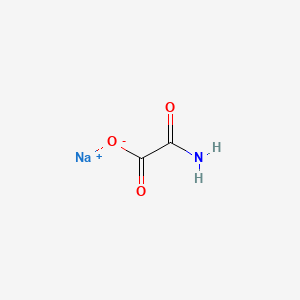
Oxamato de sodio
Descripción general
Descripción
El oxamato de sodio es un compuesto químico con la fórmula molecular C₂H₂NNaO₃ . Es la sal de sodio del ácido oxámico y es conocido por su papel como inhibidor competitivo de la enzima lactato deshidrogenasa.
Aplicaciones Científicas De Investigación
Química: Utilizado como reactivo en química analítica para la inhibición de la lactato deshidrogenasa.
Biología: Investigado por su papel en estudios metabólicos, particularmente en la inhibición de la glucólisis.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir la producción de lactato en las células cancerosas.
Industria: Utilizado en la producción de ciertos productos farmacéuticos y como herramienta de investigación bioquímica
Mecanismo De Acción
El oxamato de sodio ejerce sus efectos principalmente inhibiendo la enzima lactato deshidrogenasa. Esta inhibición evita la conversión de piruvato a lactato, interrumpiendo así la vía glucolítica. Este mecanismo es particularmente significativo en las células cancerosas, que dependen en gran medida de la glucólisis para la producción de energía. Al inhibir la lactato deshidrogenasa, el this compound puede reducir la producción de lactato y potencialmente ralentizar el crecimiento de las células cancerosas .
Compuestos Similares:
Ácido Oxámico: El compuesto madre del this compound.
Piruvato: Estructuralmente similar y también involucrado en la glucólisis.
Lactato: El producto de la reacción catalizada por la lactato deshidrogenasa.
Comparación: El this compound es único en su capacidad para inhibir la lactato deshidrogenasa, lo que lo convierte en una herramienta valiosa en estudios metabólicos e investigación del cáncer. A diferencia del piruvato y el lactato, que son metabolitos naturales, el this compound es un compuesto sintético específicamente diseñado para interferir con las vías metabólicas .
Safety and Hazards
Sodium Oxamate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If ingested or inhaled, medical attention should be sought .
Direcciones Futuras
Sodium Oxamate has been found to enhance the efficacy of CAR-T therapy against glioblastoma by suppressing ectonucleotidases and CCR8 lactylation . It has also been suggested that Sodium Oxamate could be a potential strategy to enhance CAR-T function in glioblastoma therapy . Another study suggests that Sodium Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice .
Análisis Bioquímico
Biochemical Properties
Sodium oxamate directly inhibits the lactate dehydrogenase (LDH)-catalyzed conversion process of pyruvate into lactate . This inhibition disrupts glycolysis, a fundamental biochemical reaction in cells . Sodium oxamate interacts with LDH, a critical enzyme in the glycolytic pathway, and derails the entire gluconeogenic pathway .
Cellular Effects
Sodium oxamate has significant effects on various types of cells and cellular processes. It has been shown to suppress cell proliferation in a dose- and time-dependent manner in certain cancer cell lines . Sodium oxamate influences the fatty acid metabolism , which might be beneficial for the treatment of diabetes . It also reduces the lactate production of adipose tissue and skeletal muscle .
Molecular Mechanism
Sodium oxamate exerts its effects at the molecular level primarily through its inhibition of LDH. As a structural analog of pyruvate, it competes with pyruvate for the active site of LDH, thus inhibiting the enzyme . This inhibition disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium oxamate have been observed over time. Treatment of sodium oxamate for 12 weeks has been shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in animal models .
Dosage Effects in Animal Models
The effects of sodium oxamate vary with different dosages in animal models. Treatment of sodium oxamate (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in db/db mice .
Metabolic Pathways
Sodium oxamate is involved in the glycolytic pathway, where it inhibits the enzyme LDH . This inhibition disrupts the conversion of pyruvate to lactate, a key step in glycolysis . Sodium oxamate also influences the fatty acid metabolism .
Transport and Distribution
While specific transporters or binding proteins for sodium oxamate have not been identified, it is known that sodium oxamate, which chemically resembles pyruvate, is transported into mitochondria .
Subcellular Localization
The subcellular localization of sodium oxamate is likely within the cytosol and mitochondria, given its role in glycolysis and its chemical resemblance to pyruvate
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El oxamato de sodio se puede sintetizar mediante la neutralización del ácido oxámico con hidróxido de sodio. La reacción generalmente implica disolver el ácido oxámico en agua y luego agregar solución de hidróxido de sodio hasta que el pH alcance la neutralidad. La solución resultante se evapora luego para obtener this compound como un sólido cristalino.
Métodos de Producción Industrial: En entornos industriales, el this compound se produce mediante la reacción de ácido oxálico con amoníaco para formar ácido oxámico, que luego se neutraliza con hidróxido de sodio. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento del producto final .
Tipos de Reacciones:
Oxidación y Reducción: El this compound generalmente no se somete a reacciones de oxidación o reducción debido a su estructura estable.
Sustitución: Puede participar en reacciones de sustitución donde el grupo amino se reemplaza por otros grupos funcionales bajo condiciones específicas.
Reactivos y Condiciones Comunes:
Reactivos: Hidróxido de sodio, ácido oxálico, amoníaco.
Condiciones: Soluciones acuosas, pH controlado y temperatura.
Productos Principales Formados:
Ácido Oxámico: Formado durante el proceso de síntesis.
This compound: El producto final obtenido después de la neutralización y la cristalización.
Comparación Con Compuestos Similares
Oxamic Acid: The parent compound of sodium oxamate.
Pyruvate: Structurally similar and also involved in glycolysis.
Lactate: The product of the reaction catalyzed by lactate dehydrogenase.
Comparison: Sodium oxamate is unique in its ability to inhibit lactate dehydrogenase, making it a valuable tool in metabolic studies and cancer research. Unlike pyruvate and lactate, which are naturally occurring metabolites, sodium oxamate is a synthetic compound specifically designed to interfere with metabolic pathways .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium oxamate can be synthesized by the reaction of sodium hydroxide with oxalic acid dihydrate followed by reaction with hydroxylamine hydrochloride.", "Starting Materials": [ "Sodium hydroxide", "Oxalic acid dihydrate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve oxalic acid dihydrate in water", "Add sodium hydroxide to the oxalic acid solution and stir until dissolved", "Cool the solution to room temperature", "Add hydroxylamine hydrochloride to the solution and stir for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the precipitate to obtain sodium oxamate" ] } | |
Número CAS |
565-73-1 |
Fórmula molecular |
C2H3NNaO3 |
Peso molecular |
112.04 g/mol |
Nombre IUPAC |
sodium;oxamate |
InChI |
InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |
Clave InChI |
VDJDPRLPCNKVEA-UHFFFAOYSA-N |
SMILES isomérico |
C(=O)(C(=O)[O-])N.[Na+] |
SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
SMILES canónico |
C(=O)(C(=O)O)N.[Na] |
Apariencia |
Solid powder |
| 565-73-1 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sodium Oxamate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


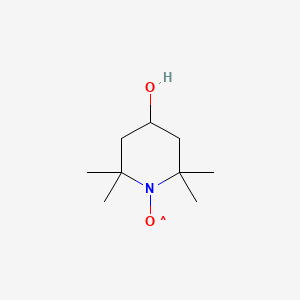
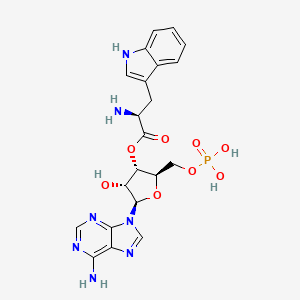



![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
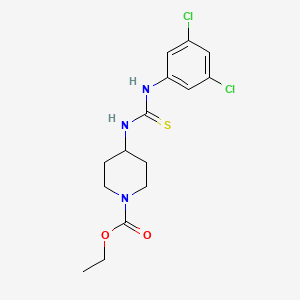
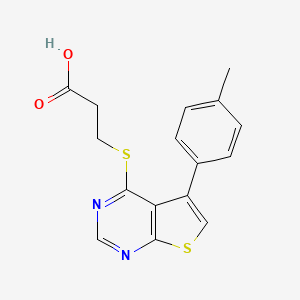
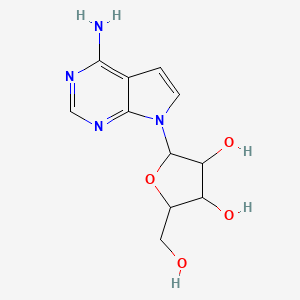

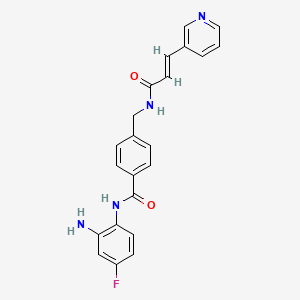
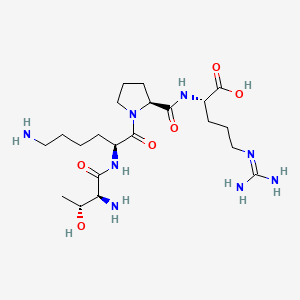
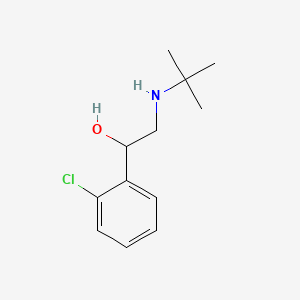
![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/no-structure.png)
